5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyranone core, a benzyloxy group, and a piperazine moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one analogs: Compounds with similar structural motifs but different substituents.
Pyranone derivatives: Compounds with variations in the pyranone core structure.
Piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-21-10-6-5-9-19(21)25-11-13-26(14-12-25)24(28)22-15-20(27)23(17-31-22)30-16-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZFINVFIVNMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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